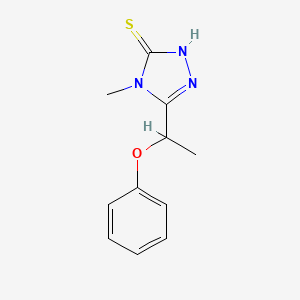

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669750-24-7 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and detailed spectroscopic characterization of a specific derivative, This compound . Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. It includes detailed experimental protocols, a proposed reaction mechanism, and a full suite of predicted characterization data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS) to serve as a self-validating framework for laboratory synthesis.

Synthetic Strategy and Retrosynthesis

The design of a synthetic pathway requires a logical deconstruction of the target molecule into readily available precursors. The target, this compound, is a disubstituted triazole. A robust and widely adopted method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system is the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[4][5][6] This intermediate serves as the key convergent point in our synthesis.

The retrosynthetic analysis is visualized below:

Caption: Retrosynthetic analysis of the target compound.

This analysis outlines a multi-step, convergent synthesis beginning from simple commercial starting materials. The key steps are:

-

Synthesis of 2-Phenoxypropanoic Acid: An initial Williamson ether synthesis to construct the phenoxyethyl side chain.

-

Formation of the Hydrazide: Conversion of the carboxylic acid to a hydrazide, which is a highly nucleophilic intermediate.

-

Thiosemicarbazide Construction: Reaction of the hydrazide with methyl isothiocyanate to build the acyclic precursor.

-

Triazole Ring Formation: Base-catalyzed dehydrative cyclization to yield the final heterocyclic product.

Synthesis of Precursors and the Final Compound

This section details the chemical transformations, explaining the rationale for the chosen reagents and conditions at each stage.

Overall Synthesis Workflow

The complete synthetic pathway from starting materials to the final, characterized product is outlined below.

Caption: Proposed mechanism for base-catalyzed cyclization.

Characterization and Data Analysis

Structural elucidation and purity confirmation are achieved using a combination of spectroscopic techniques. The following sections detail the expected outcomes from each analysis.

Spectroscopic Data Summary

The predicted data provides a benchmark for experimental verification. The thiol (SH) form is generally favored in the solid state, but the thione (C=S) tautomer can exist, particularly in solution, which may lead to the observation of an N-H proton.

| Technique | Parameter | Expected Observation | Rationale |

| FT-IR | Wavenumber (cm⁻¹) | ~2550-2600 (weak) | S-H stretch of the thiol group. [7][8] |

| ~1610-1630 | C=N stretch within the triazole ring. [9] | ||

| ~1580 & ~1490 | C=C aromatic stretching from the phenyl ring. | ||

| ~1240 | Asymmetric C-O-C (aryl ether) stretch. | ||

| ~3050-3080 | Aromatic C-H stretch. | ||

| ~2950-2990 | Aliphatic C-H stretch. | ||

| ¹H-NMR | Chemical Shift (δ, ppm) | ~13.0-14.0 (s, 1H) | Thiol (S-H) proton, often broad. [6] |

| ~7.25-7.40 (m, 2H) | meta-Protons of the phenyl ring. | ||

| ~6.90-7.00 (m, 3H) | ortho- and para-Protons of the phenyl ring. | ||

| ~4.80-5.00 (q, 1H) | Methine (CH) proton of the ethyl side chain. | ||

| ~3.40-3.50 (s, 3H) | N-Methyl (N-CH₃) protons. [10] | ||

| ~1.70-1.80 (d, 3H) | Methyl (CH₃) protons of the ethyl side chain. | ||

| ¹³C-NMR | Chemical Shift (δ, ppm) | ~165-168 | C3 of the triazole ring (C-SH). |

| ~150-153 | C5 of the triazole ring. | ||

| ~157-159 | C1' of the phenyl ring (C-O). | ||

| ~129-130 | meta-Carbons of the phenyl ring. | ||

| ~121-123 | para-Carbon of the phenyl ring. | ||

| ~115-117 | ortho-Carbons of the phenyl ring. | ||

| ~75-78 | Methine (CH) carbon of the ethyl side chain. | ||

| ~30-32 | N-Methyl (N-CH₃) carbon. | ||

| ~18-20 | Methyl (CH₃) carbon of the ethyl side chain. | ||

| Mass Spec. | m/z | [M]⁺ | Molecular ion peak corresponding to C₁₁H₁₃N₃OS. |

| (EI-MS) | [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring. [11][12] | |

| [M - CH₃CH(OPh)]⁺ | Cleavage of the phenoxyethyl side chain. | ||

| [PhO]⁺ (m/z 93) | Phenoxy fragment. | ||

| [Ph]⁺ (m/z 77) | Phenyl fragment. |

Rationale for Spectroscopic Signatures

-

FT-IR: The presence of a weak but sharp band around 2550 cm⁻¹ is a strong indicator of the S-H group, confirming the thiol structure. The C=N and aromatic C=C stretches confirm the presence of the heterocyclic and phenyl rings, respectively.

-

¹H-NMR: The chemical shifts are highly diagnostic. The downfield singlet for the SH proton, the distinct quartet and doublet for the ethyl side chain, the singlet for the N-methyl group, and the characteristic multiplets for the aromatic protons create a unique fingerprint for the molecule.

-

¹³C-NMR: The number of signals (expecting 11 unique carbons) confirms the molecular symmetry. The chemical shifts of the two triazole carbons (C3 and C5) are key identifiers, with the carbon attached to the sulfur (C3) appearing further downfield.

-

Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation of 1,2,4-triazoles can be complex but often involves cleavage of the ring or loss of substituents, providing valuable data for structural confirmation. [11][13]

Detailed Experimental Protocols

These protocols are provided as a guide and should be performed with appropriate safety precautions in a certified laboratory setting.

Protocol 4.1: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxypropanohydrazide (0.05 mol) and absolute ethanol (100 mL).

-

Reagent Addition: Stir the mixture until the hydrazide dissolves completely. Slowly add methyl isothiocyanate (0.055 mol, 1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).

-

Work-up: After completion, cool the mixture to room temperature. The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure thiosemicarbazide intermediate.

Protocol 4.2: Synthesis of this compound (Target Compound)

-

Setup: In a 250 mL round-bottom flask with a reflux condenser, dissolve the 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (0.04 mol) in an 8% (w/v) aqueous sodium hydroxide solution (100 mL). [4]2. Reaction: Heat the resulting solution to reflux for 6-8 hours. The solution will typically become clear.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution to a pH of approximately 5-6 using dilute hydrochloric acid. A white or off-white solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified target compound. Dry the final product in a vacuum oven.

Protocol 4.3: Characterization Methods

-

Melting Point: Determine the melting point using a standard melting point apparatus. A sharp melting point is indicative of high purity.

-

FT-IR Spectroscopy: Record the spectrum using a KBr pellet or an ATR accessory.

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Obtain the mass spectrum using an instrument capable of Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight and analyze fragmentation patterns.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for this compound. By providing a detailed explanation of the chemical principles, step-by-step protocols, and a comprehensive set of expected characterization data, this document serves as a complete resource for researchers. The methodologies described are robust and can be adapted for the synthesis of other analogous 1,2,4-triazole-3-thiol derivatives, facilitating further exploration of this important class of heterocyclic compounds in drug discovery and materials science.

References

-

Lugasi, A. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. Available at: [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Available at: [Link]

-

Al-Soud, Y. A., et al. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central. Available at: [Link]

-

GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]

-

Varvaresou, A., et al. (2008). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online. Available at: [Link]

- Say, J. L. (1990). Process for the production of thiocarbohydrazide. Google Patents.

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. Available at: [Link]

-

Black, P. J., et al. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Metwally, M. A. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

-

Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Upadhyay, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

Khan, I., et al. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PubMed Central. Available at: [Link]

-

Mahdi, F. M. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

-

Kumar, A. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [11][13][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

Singh, O. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

Kumar, D. (2022). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2001). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

-

Mamedova, Y. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

- Cenfi, R., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.

-

Sowemimo, A. A., & Adeniyi, A. A. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research. Available at: [Link]

-

Yessenamanova, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

-

Wujec, M., et al. (n.d.). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Riaz, M., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]

-

Szychowski, K. A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]

-

Gaponova, O., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]

-

Jassim, A. M. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. v3.pjsir.org [v3.pjsir.org]

- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 10. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR) of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Spectroscopic Guide to 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of pharmacologically active agents.[1] The precise elucidation of its structure is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This document offers a detailed walkthrough of Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis. It is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for each analytical choice and interpretation.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to understand the structural features of the target molecule, including its potential for tautomerism. The "-thiol" nomenclature suggests the presence of an S-H group. However, 1,2,4-triazole-3-thiol derivatives are well-known to exist in a dynamic equilibrium between the thiol and thione tautomeric forms.[2] The dominant form can be influenced by the solvent, temperature, and the nature of substituents. Spectroscopic analysis is a powerful tool for identifying the predominant tautomer in a given state.[3]

Caption: Molecular structure of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, making FT-IR an excellent tool for a rapid qualitative assessment of the molecule's composition. For our target compound, FT-IR is particularly crucial for probing the thiol-thione tautomerism by identifying either the S-H or N-H stretching vibrations.[2][4]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Gently grind 1-2 mg of the synthesized compound with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent KBr pellet. The transparency is critical for minimizing light scattering.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for confirmation of functional groups.

Spectral Interpretation

The key to interpreting the FT-IR spectrum lies in identifying diagnostic peaks that confirm the presence of the main structural components and elucidate the tautomeric form.

| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment | Significance and Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenoxy group) | Confirms the presence of the phenyl ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl, Ethyl) | Indicates the sp³ hybridized carbons of the substituents.[5] |

| ~2650 - 2550 | S-H Stretch | Thiol group (-SH) | A weak but sharp band in this region is a definitive marker for the thiol tautomer .[2][4] Its absence suggests the thione form dominates. |

| ~3200 - 3100 | N-H Stretch | Triazole N-H | A broad band in this region would indicate the presence of the thione tautomer , where the proton resides on a ring nitrogen.[3][6] |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Strong absorptions confirming the phenyl group. |

| 1560 - 1650 | C=N Stretch | Triazole Ring | Characteristic stretching vibration of the triazole core.[2] |

| 1250 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric stretching of the phenoxy ether linkage. |

| ~1340 - 1250 | C=S Stretch | Thione group | A strong band in this region is a key indicator for the thione tautomer .[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[7] It allows for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol: Solution-State NMR

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of labile protons (like -SH or -NH), allowing them to be observed in the ¹H NMR spectrum. Residual solvent peaks (¹H at ~2.50 ppm; ¹³C at ~39.5 ppm) serve as a secondary internal reference.[8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~13.5 | Broad Singlet | 1H | SH (Thiol) or NH (Thione) | A very downfield, exchangeable proton. The thiol proton (SH) may appear slightly more upfield than the thione (NH) proton, which is often observed in the 13-14 ppm range for triazole-thiones.[2][9] |

| 7.40 - 6.90 | Multiplet | 5H | Aromatic (C₆H₅) | Protons on the phenoxy ring. The ortho protons (closest to oxygen) will be the most deshielded. |

| ~6.20 | Quartet (q) | 1H | CH (Phenoxyethyl) | This methine proton is deshielded by the adjacent oxygen and the triazole ring. It is split into a quartet by the three protons of the adjacent methyl group. |

| ~3.60 | Singlet | 3H | N-CH₃ | The methyl group attached to the N4 of the triazole ring. It appears as a singlet as there are no adjacent protons. |

| ~1.80 | Doublet (d) | 3H | CH-CH₃ (Phenoxyethyl) | The methyl group of the ethyl substituent. It is split into a doublet by the single adjacent methine proton. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shift is highly diagnostic of the carbon's hybridization and electronic environment.

| Predicted Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~168 | C3 (Triazole Ring) | This is the most diagnostic signal. In the thione tautomer , this carbon is a C=S, which resonates at a very downfield position (>165 ppm).[2][3] In the thiol form, this C-S carbon would be significantly more upfield. |

| ~158 | C-O (Aromatic) | The ipso-carbon of the phenyl ring attached to the ether oxygen. |

| ~152 | C5 (Triazole Ring) | The carbon atom of the triazole ring bonded to the phenoxyethyl group. |

| 130 - 120 | Aromatic Carbons | The remaining carbons of the phenyl ring. |

| ~75 | CH (Phenoxyethyl) | The methine carbon, shifted downfield by the adjacent oxygen atom. |

| ~32 | N-CH₃ | The carbon of the N-methyl group. |

| ~20 | CH-CH₃ (Phenoxyethyl) | The terminal methyl carbon of the ethyl group. |

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is never reliant on a single technique. It requires the logical integration of data from multiple spectroscopic methods.

Caption: Integrated workflow for spectroscopic analysis.

By following this workflow, a scientist can systematically confirm the identity of this compound. The FT-IR provides the initial functional group overview, the ¹H NMR details the proton environments and their connectivity, and the ¹³C NMR confirms the carbon skeleton and, most critically, provides the definitive evidence for the thiol vs. thione tautomeric state via the chemical shift of the C3 carbon. The convergence of all three datasets provides a high-confidence structural assignment.

References

-

Kręglewska, K., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. Available at: [Link]

-

Prakash, O., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Synthetic Communications. Available at: [Link]

-

Krasavin, M., et al. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

-

Szabó, Z., et al. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Mohammed, S. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

-

Al-Juboori, A. M. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

-

Slaninova, D., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Available at: [Link]

-

Al-Obaidi, A. M. J. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Trivedi, M., et al. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Spectral Properties of 1,2,4-Triazole. Science Journal of Chemistry. Available at: [Link]

-

Aly, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Available at: [Link]

-

Elmhurst University. (n.d.). Combined Spectroscopic Data. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijrpc.com [ijrpc.com]

- 7. tutorchase.com [tutorchase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of direct experimental crystallographic data for this specific molecule in the current literature, this guide establishes a robust theoretical framework. This is achieved by detailing a plausible synthetic pathway and leveraging crystallographic and spectroscopic data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues. The guide further delves into a computational analysis, employing Density Functional Theory (DFT) to predict the molecular geometry, electronic properties, and molecular electrostatic potential (MEP), offering critical insights for drug design and development.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile. The target molecule of this guide, this compound, combines the established 1,2,4-triazole-3-thiol core with a flexible phenoxyethyl side chain, presenting a unique scaffold for potential therapeutic intervention. Understanding its three-dimensional structure and electronic landscape is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence, commencing with the preparation of the key intermediate, 2-phenoxypropanoic hydrazide.

Synthesis of 2-phenoxypropanoic hydrazide

The synthesis of the hydrazide precursor can be accomplished starting from 2-phenoxypropanoic acid.

-

Step 1: Esterification of 2-phenoxypropanoic acid. 2-phenoxypropanoic acid is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield methyl 2-phenoxypropanoate.

-

Step 2: Hydrazinolysis of the ester. The resulting methyl 2-phenoxypropanoate is then treated with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce 2-phenoxypropanoic hydrazide.

Synthesis of 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide

The prepared 2-phenoxypropanoic hydrazide is then reacted with methyl isothiocyanate in a solvent like ethanol or methanol. The reaction typically proceeds at room temperature or with gentle heating to afford 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide.

Cyclization to this compound

The final step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. Refluxing 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, induces cyclization to yield the desired this compound. The product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would be confirmed through a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands confirming the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (triazole ring) | 3100-3000 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 2980-2850 |

| S-H stretching (thiol) | 2600-2550 (weak) |

| C=N stretching (triazole ring) | 1620-1580 |

| C=C stretching (aromatic ring) | 1600-1450 |

| C-O-C stretching (ether) | 1250-1050 |

| C=S stretching (thione tautomer) | 1100-1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum would provide detailed information about the chemical environment of the protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| SH (thiol) | 13.0 - 14.0 | singlet (broad) |

| Aromatic-H (phenoxy) | 6.9 - 7.4 | multiplet |

| CH (ethyl) | 5.0 - 5.5 | quartet |

| N-CH₃ (methyl on triazole) | 3.5 - 3.8 | singlet |

| CH₃ (ethyl) | 1.6 - 1.9 | doublet |

¹³C-NMR: The carbon NMR spectrum would confirm the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (thione) | 165 - 175 |

| C5 (triazole) | 150 - 155 |

| C-O (phenoxy) | 155 - 160 |

| Aromatic-C (phenoxy) | 115 - 130 |

| C-O (ethyl) | 70 - 75 |

| N-CH₃ | 30 - 35 |

| CH₃ (ethyl) | 15 - 20 |

Crystal Structure and Molecular Geometry: A Theoretical Perspective

In the absence of single-crystal X-ray diffraction data for the title compound, its crystal structure and molecular geometry can be inferred from closely related structures and computational modeling. A search of the Cambridge Structural Database (CSD) reveals crystal structures of 1,2,4-triazoles with phenoxymethyl side chains, which serve as excellent models.

Insights from Analogous Crystal Structures

The crystal structure of 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol provides valuable insights into the likely conformation of the phenoxyethyl side chain.[1] In this analogue, the phenoxy group is not coplanar with the triazole ring, adopting a twisted conformation. This is due to the steric hindrance and the flexibility of the ether linkage. It is highly probable that the 1-phenoxyethyl group in the title compound will also exhibit a non-planar arrangement relative to the triazole ring.

The triazole ring itself is expected to be essentially planar. The thiol group can exist in two tautomeric forms: the thiol (-SH) and the thione (=S) form. In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione form, stabilized by intermolecular hydrogen bonding.

Predicted Bond Lengths and Angles

Based on DFT calculations and data from analogous crystal structures, the following key bond lengths and angles are predicted for this compound:

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C3-S1 | 1.67 - 1.69 | N2-C3-N4 | 108 - 110 |

| C3-N2 | 1.35 - 1.37 | C3-N4-C5 | 105 - 107 |

| C3-N4 | 1.38 - 1.40 | N4-C5-N1 | 110 - 112 |

| C5-N1 | 1.34 - 1.36 | C5-N1-N2 | 103 - 105 |

| C5-C6 | 1.48 - 1.50 | N1-N2-C3 | 110 - 112 |

| C8-O1 | 1.36 - 1.38 | C6-O1-C8 | 118 - 120 |

Atom numbering corresponds to the IUPAC nomenclature for the core structure.

Computational Analysis: Unveiling the Electronic Landscape

To gain a deeper understanding of the molecular properties, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory would be employed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP for this compound is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. These regions are susceptible to electrophilic attack and are likely to be involved in hydrogen bonding.

-

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the triazole ring (in the thiol tautomer) and the C-H protons. These areas are prone to nucleophilic attack.

-

Neutral Potential (Green): Predominantly over the phenyl ring and the aliphatic portions of the molecule.

Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich triazole-thione moiety, particularly on the sulfur and nitrogen atoms. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is likely to be distributed over the triazole ring and potentially extending to the phenoxy group.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest several potential applications in drug development:

-

Enzyme Inhibition: The thione group and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making the molecule a potential inhibitor for various enzymes.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole scaffold is a well-known pharmacophore in many antimicrobial and antifungal drugs. The unique substitution pattern of the title compound may confer novel activity against resistant strains.

-

Scaffold for Further Derivatization: The thiol group is a versatile handle for further chemical modifications, allowing for the synthesis of a library of related compounds with potentially enhanced biological activities.

Conclusion

While experimental crystallographic data for this compound is not yet available, this in-depth technical guide provides a robust and scientifically grounded framework for understanding its synthesis, structure, and molecular properties. By leveraging data from analogous compounds and employing computational chemistry, we have elucidated a plausible three-dimensional structure and electronic landscape. These insights are critical for guiding future research, including the rational design of novel derivatives with enhanced therapeutic potential. The detailed synthetic protocol and predicted spectroscopic data will serve as a valuable resource for researchers aiming to synthesize and characterize this promising heterocyclic compound.

References

-

Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

-

Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., Ghazaryan, E. A., & Yengoyan, A. P. (2010). Synthesis of Novel 1,3-Substituted 1H-[2][3][4]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(6), 405-410. [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of modern organic and medicinal chemistry. Among the various classes of tautomerism, the thione-thiol equilibrium in heterocyclic systems is of paramount importance, significantly influencing the physicochemical properties, reactivity, and biological activity of a molecule. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism in 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, a representative member of a class of compounds with significant pharmacological potential. We will delve into the structural nuances of the tautomers, present robust experimental protocols for their synthesis and characterization, and outline a multi-faceted analytical approach, integrating spectroscopic and computational methods, to elucidate the position of the tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate tautomeric equilibria in drug design and development.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a critical consideration in drug discovery and development as different tautomers of a drug molecule can exhibit distinct biological activities, receptor binding affinities, and metabolic stabilities.[1] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a thione group at the 3-position, these compounds can exist in two tautomeric forms: the thione form and the thiol form. The prevalence of one tautomer over the other is dictated by a subtle interplay of electronic effects of substituents, solvent polarity, temperature, and pH.[2][3] Understanding and controlling this equilibrium is therefore crucial for optimizing the pharmacological profile of 1,2,4-triazole-based drug candidates.

This guide focuses on this compound, a molecule featuring a chiral center and both alkyl and aryl ether functionalities. These substituents can exert significant electronic and steric influences on the tautomeric equilibrium, making it a compelling case study.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 2 of the triazole ring and the exocyclic sulfur atom. This results in the interconversion between the thione and thiol forms.

Caption: Thione-thiol tautomerism in this compound.

It is generally observed that for 1,2,4-triazole-3-thiones, the thione form is the predominant species in both the solid state and in neutral solutions.[1] However, the presence of specific substituents and the nature of the solvent can shift this equilibrium.[2]

Synthesis and Characterization

A robust and reproducible synthetic route is fundamental to any investigation. The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate carboxylic acid derivative.

Synthetic Protocol

The proposed synthesis involves the conversion of 2-phenoxypropanoic acid to its corresponding hydrazide, followed by reaction with methyl isothiocyanate and subsequent cyclization.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Esterification: 2-Phenoxypropanoic acid is converted to its methyl ester by reaction with thionyl chloride followed by methanol.

-

Hydrazinolysis: The methyl ester is then refluxed with hydrazine hydrate in ethanol to yield 2-phenoxypropanehydrazide.[4]

-

Thiosemicarbazide Formation: The hydrazide is reacted with methyl isothiocyanate in refluxing ethanol to form the corresponding 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide.[4]

-

Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed cyclization upon refluxing with aqueous sodium hydroxide. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the final product, this compound. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Investigating the Tautomeric Equilibrium: A Multi-pronged Approach

A combination of spectroscopic and computational techniques is essential for a thorough investigation of the thione-thiol tautomeric equilibrium.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[5][6][7][8] By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the predominant tautomeric form can be identified.

Experimental Protocol:

-

Dissolve a sample of the synthesized compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the equilibrium.

-

Acquire ¹H and ¹³C NMR spectra at a standard temperature (e.g., 25 °C).

-

For more detailed studies, variable temperature NMR experiments can be performed to investigate the thermodynamics of the tautomeric interconversion.

Expected Spectroscopic Signatures:

| Tautomer | ¹H NMR | ¹³C NMR |

| Thione | A broad singlet for the N-H proton in the range of 13-14 ppm.[1][9] | A signal for the C=S carbon in the range of 167-170 ppm.[1][9] |

| Thiol | A sharp singlet for the S-H proton in the range of 1.1-1.4 ppm.[1] | Absence of a signal in the C=S region. |

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations to distinguish between the thione and thiol tautomers are the C=S and S-H stretching frequencies.

Experimental Protocol:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

For solution-phase studies, use a suitable solvent that does not have strong absorption in the regions of interest.

Expected Spectroscopic Signatures:

| Tautomer | Characteristic IR Absorption Bands (cm⁻¹) |

| Thione | C=S stretch typically observed between 1050-1250 cm⁻¹.[10][11] |

| Thiol | S-H stretch, which is often weak, appears around 2550-2600 cm⁻¹.[11][12] |

4.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study thione-thiol tautomerism, as the two forms often exhibit different absorption maxima due to differences in their electronic structures.[2][3]

Experimental Protocol:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

Expected Observations:

The thione form, with its C=S chromophore, is expected to have a characteristic n→π* transition at a longer wavelength compared to the thiol form. The position of the absorption maxima can be influenced by the solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[1][13] By determining the precise locations of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established.

Experimental Protocol:

-

Grow suitable single crystals of the synthesized compound by slow evaporation of a saturated solution in an appropriate solvent.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine bond lengths and angles.

Expected Outcome:

Based on literature precedents for similar 1,2,4-triazole-3-thiones, it is highly probable that the solid-state structure will confirm the predominance of the thione tautomer.[1][13]

Computational Chemistry

Quantum chemical calculations are an indispensable tool for complementing experimental findings and providing deeper insights into the relative stabilities of tautomers.[14][15][16][17]

Computational Protocol:

-

Model Building: Construct the 3D structures of both the thione and thiol tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory, such as B3LYP/6-31G(d,p).[14]

-

Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.

-

Transition State Search: To understand the kinetics of interconversion, a transition state search for the proton transfer reaction can be performed.

Caption: A typical computational workflow for studying tautomerism.

Expected Computational Results:

| Parameter | Predicted Outcome |

| Relative Energy | In the gas phase and in non-polar solvents, the thione tautomer is expected to be more stable than the thiol tautomer.[14][16] |

| Solvent Effects | Polar protic solvents may offer some stabilization to the thiol form through hydrogen bonding, but the thione form is still likely to predominate. |

| Vibrational Frequencies | Calculated IR frequencies can be compared with experimental data to aid in the assignment of vibrational modes.[14] |

Conclusion

The thione-thiol tautomerism of this compound represents a fascinating and medicinally relevant area of study. A comprehensive understanding of this equilibrium requires a synergistic approach that combines organic synthesis, advanced spectroscopic techniques, and theoretical calculations. The methodologies outlined in this guide provide a robust framework for elucidating the predominant tautomeric form and for investigating the factors that govern the position of the equilibrium. Such knowledge is invaluable for the rational design of novel 1,2,4-triazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The insights gained from these studies can be extrapolated to other heterocyclic systems, contributing to the broader field of drug discovery and development.

References

-

Gomha, S. M., & Riyadh, S. M. (2011). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 16(8), 6549-6564. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(11), 1389-1397. [Link]

-

Abood, N. A., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Elguero, J., Claramunt, R. M., & Marzin, C. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Chen, Y., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Workflow for Tautomer Prediction. arXiv. [Link]

-

Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704. [Link]

-

Al-Soud, Y. A., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(11), 2942. [Link]

-

Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction. [Link]

-

Singh, R. K., & Mishra, P. C. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Trade Science Inc. [Link]

-

Tiritiris, I., et al. (2019). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 441-443. [Link]

-

Sapse, A. M., & Snyder, G. (1986). Tautomerism of uracil, cytosine, isocytosine, and some of their thio-derivatives. International Journal of Quantum Chemistry, 30(S13), 225-237. [Link]

-

Genc, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. BioMed Research International. [Link]

-

Sharma, A., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Research Journal of Pharmacy and Technology, 14(4), 2133-2137. [Link]

-

Hammud, H. H., et al. (2022). Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

Roy, P., & Mukherjee, R. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(4), 321-329. [Link]

-

Kumar, M., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions, 48(12), 3915-3919. [Link]

-

Al-Ghorbani, M., et al. (2021). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 26(11), 3293. [Link]

-

A Reddit user's comment on S-H bond in IR. (2024). Reddit. [Link]

-

Al-Jaff, T. S., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 16(2), 29-37. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 379-388. [Link]

-

Bulycheva, E. V., et al. (2021). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 26(13), 3894. [Link]

-

Galstyan, A. S., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

Al-Hourani, B. J. (2021). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). ResearchGate. [Link]

-

Mirzaei, M., & Yaghoobi, R. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 2(1), 1-6. [Link]

-

Ferguson, G., et al. (2010). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C, 66(Pt 10), o486-o491. [Link]

-

Foks, H., et al. (2000). Structure and Bonding of 1,2,4-Triazole Thiones Derived from Nitron. Semantic Scholar. [Link]

-

Bensaude, O., et al. (1978). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 56(11), 1529-1536. [Link]

-

Küçükgüzel, I., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Russian Journal of Organic Chemistry, 39(4), 584-589. [Link]

-

Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Journal of Molecular Modeling, 17(5), 1083-1093. [Link]

-

Hansen, R. E., et al. (2005). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. The Journal of Chemical Physics, 123(16), 164505. [Link]

-

Beak, P. (1977). Prototropic tautomerism of heteroaromatic compounds. Accounts of Chemical Research, 10(5), 186-192. [Link]

-

Leger, D., et al. (2022). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. AIP Publishing. [Link]

-

A diagram showing the Ellman thiol-disulfide interchange reaction. (n.d.). ResearchGate. [Link]

-

Das, P., & Lee, Y. P. (2020). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of Chemical Physics, 152(18), 184303. [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. University of Maryland. [Link]

-

Martin, Y. C. (2009). Annular tautomerism: experimental observations and quantum mechanics calculations. Journal of Computer-Aided Molecular Design, 23(10), 693-704. [Link]

-

Al-Saeedi, S. S., et al. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

-

Al-Azawi, R. H., & Al-Obaidi, A. M. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 369-380. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

A diagram showing the thione-thiol tautomerism of I' and II'. (n.d.). ResearchGate. [Link]

-

Demirbas, N., et al. (2006). Synthesis and spectral investigations of azole derivatives. Organic Chemistry: An Indian Journal, 2(5-6), 141-145. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. jocpr.com [jocpr.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. FTIR [terpconnect.umd.edu]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel heterocyclic compound, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. As a member of the 1,2,4-triazole class, this molecule holds significant potential in medicinal chemistry, a field where triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] Given the nascent stage of research into this specific derivative, this document serves as a foundational resource, outlining established methodologies for its synthesis and the determination of its key physicochemical parameters. The protocols detailed herein are designed to ensure scientific integrity and provide a robust starting point for further investigation and drug development endeavors.

Introduction and Rationale

The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents.[2] The incorporation of a thiol group at the 3-position, a methyl group at the 4-position, and a 1-phenoxyethyl substituent at the 5-position is anticipated to confer unique electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and meeting regulatory requirements. This guide provides the necessary theoretical and practical framework for such an investigation.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a well-established multi-step reaction sequence. This proposed pathway involves the initial formation of a substituted thiosemicarbazide, followed by its base-catalyzed intramolecular cyclization.[1][3][4]

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxypropanoyl hydrazide in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add an equimolar amount of methyl isothiocyanate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The synthesized 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH), in a round-bottom flask fitted with a reflux condenser.[3]

-

Cyclization: The mixture is heated under reflux for a specified period, during which the cyclization to the triazole ring occurs. The progress of the reaction can be monitored by TLC.

-

Acidification and Precipitation: After completion, the reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., hydrochloric acid) to a neutral or slightly acidic pH. This protonates the thiol group, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed to obtain the pure compound.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and key physicochemical properties that govern its behavior.

Summary of Key Physicochemical Parameters

| Property | Description | Importance in Drug Development |

| Melting Point (°C) | The temperature at which the solid-liquid phase transition occurs. | A sharp melting point is an indicator of purity. |

| pKa | The acid dissociation constant, indicating the strength of the thiol proton. | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME).[5] |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Crucial for bioavailability and formulation of parenteral dosage forms. |

| Chemical Stability | The susceptibility of the compound to degradation under various stress conditions. | Determines shelf-life and appropriate storage conditions. |

Spectroscopic and Chromatographic Analysis

A validated HPLC method is crucial for determining the purity of the synthesized compound and for quantifying it in various experimental settings.

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), with the composition determined through method development to achieve optimal separation.[6][7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectroscopy, likely corresponding to the λmax of the compound.

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

S-H stretch: A weak band around 2550-2600 cm⁻¹.[4]

-

N-H stretch (in thione tautomer): A broad band in the region of 3100-3400 cm⁻¹.

-

C=N stretch: A medium to strong band around 1600-1650 cm⁻¹.[8]

-

C-S stretch: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretches: Corresponding to the phenoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

-

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

SH proton: A broad singlet, typically downfield.

-

Triazole C-H proton: A singlet.

-

Phenoxyethyl protons: Signals corresponding to the CH and CH₃ groups.

-

N-CH₃ protons: A singlet around 3-4 ppm.

-

Aromatic protons: Multiplets in the aromatic region (around 7-8 ppm).[9]

-

-

Expected ¹³C NMR Chemical Shifts:

-

C=S (thione form) or C-S (thiol form): A characteristic downfield signal.

-

Triazole ring carbons: Signals in the heterocyclic region.

-

Phenoxyethyl carbons: Signals corresponding to the aliphatic and aromatic carbons.

-

N-CH₃ carbon: A signal in the aliphatic region.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax) for HPLC detection. The thione and thiol tautomers of triazoles can exhibit different absorption maxima.[10]

Determination of Key Physicochemical Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa)

The pKa of the thiol group is a critical parameter that dictates the ionization state of the molecule at a given pH.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., ethanol-water).[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.

Experimental Protocol: Shake-Flask Method

-

System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated analytical method, such as HPLC-UV.[12]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.

Experimental Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant buffer in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Preparation: The suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Chemical Stability

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

The compound is subjected to various stress conditions as per ICH guidelines:[13]

-

Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 M HCl) and heated.

-

Basic Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is heated in an oven.

-

Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and physicochemical characterization of this compound. By following the detailed protocols outlined herein, researchers can obtain reliable and reproducible data that will be invaluable for advancing the study of this promising compound in the fields of medicinal chemistry and drug development. The methodologies described are grounded in established scientific principles and are designed to ensure a high degree of confidence in the generated results.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. biomedres.us [biomedres.us]

A Technical Guide to the Preliminary Biological Screening of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This document outlines a comprehensive, technically grounded strategy for the preliminary biological evaluation of the novel chemical entity, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a rationale for assay selection based on the structural attributes of the target molecule and details robust, validated protocols for a first-tier screening cascade. Methodologies for antimicrobial susceptibility testing and in vitro cytotoxicity evaluation are presented, supported by data interpretation frameworks and insights into the potential mechanisms of action. The proposed workflow is designed to efficiently generate foundational data, enabling a confident " go/no-go " decision for advancing this compound in the drug discovery pipeline.

Introduction and Rationale

The 1,2,4-triazole ring system is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[2] Derivatives incorporating a 3-thiol group, in particular, have garnered significant attention for their diverse pharmacological profiles.[4] The established biological activities associated with this scaffold are extensive, with prominent examples in antifungal agents like Fluconazole and Itraconazole, which revolutionized the treatment of systemic mycoses.[1][2]

The rationale for screening this compound is twofold:

-

The Core Scaffold: The 4H-1,2,4-triazole-3-thiol core is strongly associated with potent bioactivity. Its nitrogen atoms are key to coordinating with metallic ions in enzyme active sites, a primary mechanism for its antifungal effects.[1][5]

-

Novel Substitution: The N4-methyl and C5-(1-phenoxyethyl) substituents offer unique steric and electronic properties that may modulate activity, selectivity, and pharmacokinetic profiles compared to existing analogues.

This guide proposes a targeted, three-pronged preliminary screening approach to efficiently probe the most probable biological activities of this novel compound: antifungal, antibacterial, and cytotoxic.

Proposed Screening Cascade and Workflow

A logical, tiered approach is essential for the cost-effective evaluation of a new chemical entity. The proposed workflow prioritizes high-throughput, in vitro assays to establish a foundational activity profile.

Caption: Proposed experimental workflow for the preliminary biological screening of the title compound.

Detailed Methodologies and Experimental Protocols

Antimicrobial Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and quantitative technique for this purpose.[8][9]

Protocol 3.1.1: Broth Microdilution MIC Assay

-

Preparation of Test Compound:

-

Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is used for its ability to dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the final concentrations used.

-

-

Microorganism Strains:

-

Assay Procedure:

-

Dispense 100 µL of appropriate sterile broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

-